molecular formula C16H11F3O B8166212 4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl

4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B8166212
M. Wt: 276.25 g/mol
InChI Key: QDMMDKBPNYDCTE-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl typically involves several steps:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions may target the ethynyl group, converting it to an alkene or alkane.

    Substitution: The methoxy and trifluoromethyl groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) and trifluoromethyl iodide (CF3I) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl, methoxy, and trifluoromethyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbiphenyl: Lacks the methoxy and trifluoromethyl groups.

    3-Methoxy-1,1’-biphenyl: Lacks the ethynyl and trifluoromethyl groups.

    3’-(Trifluoromethyl)-1,1’-biphenyl: Lacks the ethynyl and methoxy groups.

Uniqueness

4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of ethynyl, methoxy, and trifluoromethyl groups, which may impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-ethynyl-2-methoxy-4-[3-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c1-3-11-7-8-13(10-15(11)20-2)12-5-4-6-14(9-12)16(17,18)19/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMMDKBPNYDCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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